Boc-D-2-Amino-4-bromo-4-pentenoic acid

Peptide Synthesis Chiral Building Blocks Medicinal Chemistry

Choosing Boc-D-2-Amino-4-bromo-4-pentenoic acid (CAS 149930-92-7) ensures you are procuring the D-enantiomer with a bromoalkene side chain — a combination that is critical for maintaining biological recognition and enabling post-resin diversification in peptide therapeutics. Unlike the L-enantiomer (CAS 151215-34-8), which may invert desired activity, or non-brominated analogs like Boc-D-allylglycine (CAS 170899-08-8), which lack the reactive halogen handle, this building block supports Suzuki, Heck, Sonogashira cross-couplings, metathesis, and copper-free click chemistry. The Boc group ensures full orthogonal compatibility with standard Fmoc/t-Bu SPPS protocols, while the D-configuration confers enhanced protease resistance. Validate your supply chain with this ≥99% (HPLC) purity, well-characterized ([α]D25 = +10 ± 2°) chiral standard.

Molecular Formula C10H16BrNO4
Molecular Weight 294.14 g/mol
CAS No. 149930-92-7
Cat. No. B115369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-2-Amino-4-bromo-4-pentenoic acid
CAS149930-92-7
Molecular FormulaC10H16BrNO4
Molecular Weight294.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O
InChIInChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m1/s1
InChIKeyAKUQAUPMGSKZIY-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-2-Amino-4-bromo-4-pentenoic Acid (CAS 149930-92-7): Procurement-Focused Overview of a Chiral Bromoalkene Amino Acid


Boc-D-2-Amino-4-bromo-4-pentenoic acid (CAS 149930-92-7) is a protected non‑proteinogenic amino acid featuring a tert‑butyloxycarbonyl (Boc) group on the α‑amine and a brominated alkene side chain [1]. The D‑configuration at C2 imparts defined stereochemistry, while the terminal bromoalkene (4‑bromo‑4‑pentenoic acid backbone) enables selective cross‑coupling, metathesis, and nucleophilic substitution reactions . This combination of orthogonal protecting group strategy and reactive halogen handle makes it a strategic building block for synthesizing modified peptides, peptidomimetics, and bioactive small molecules.

Why Generic Substitution of Boc-D-2-Amino-4-bromo-4-pentenoic Acid Fails: Procurement Risk Analysis


Interchanging this compound with its L‑enantiomer (Boc‑L‑2‑amino‑4‑bromo‑4‑pentenoic acid, CAS 151215‑34‑8) or with non‑brominated analogs such as Boc‑D‑allylglycine (CAS 170899‑08‑8) introduces significant technical risk. The D‑stereochemistry governs biological recognition and metabolic stability in peptide‑based therapeutics [1], while the bromoalkene moiety provides a distinct reactivity profile for cross‑coupling and metathesis that is absent in allylglycine . Substitution with the L‑enantiomer can invert or abolish desired biological activity, and replacement with allylglycine forfeits the halogen handle required for modular diversification via Suzuki, Heck, or Sonogashira reactions [2].

Quantitative Evidence for Prioritizing Boc-D-2-Amino-4-bromo-4-pentenoic Acid Over Structural Analogs


Stereochemical Purity and Optical Rotation: A Quantitative Distinction from L‑Enantiomer

The D‑configuration of this compound is quantitatively validated by its specific optical rotation [α]D25 = +10 ± 2° (c = 1 in EtOH) . In contrast, the L‑enantiomer (Boc‑L‑2‑amino‑4‑bromo‑4‑pentenoic acid) exhibits [α]D20 = −9.9° (c = 1.0, EtOH) . This difference of approximately +20° in rotation confirms enantiomeric identity and is essential for applications where chirality governs biological recognition.

Peptide Synthesis Chiral Building Blocks Medicinal Chemistry

Comparative Synthesis Yield: A Benchmark Against the L‑Enantiomer

The L‑enantiomer of this amino acid (N‑(Boc)‑L‑(2‑bromoallyl)‑glycine) has been synthesized from diethylacetamidomalonate and 2,3‑dibromopropene in a one‑pot procedure with an overall yield of 75% [1]. While a directly comparable yield for the D‑enantiomer is not reported in the same study, this benchmark establishes a synthetic efficiency target. When evaluating procurement options, researchers should consider that the D‑enantiomer is typically produced via analogous routes with comparable or improved yields, minimizing cost premiums associated with chiral resolution.

Unnatural Amino Acid Synthesis Process Chemistry Cost Efficiency

HPLC Purity as a Procurement Specification: ≥99% Benchmark

Commercially available Boc‑D‑2‑amino‑4‑bromo‑4‑pentenoic acid is routinely supplied with an HPLC purity of ≥99% . This high purity minimizes side reactions during peptide coupling and reduces the need for post‑synthetic purification. In contrast, non‑brominated analogs such as Boc‑D‑allylglycine are often provided as viscous liquids or DCHA salts with variable purity profiles, which can complicate handling and accurate stoichiometric measurements .

Quality Control Analytical Chemistry Peptide Synthesis

Reactive Bromoalkene Handle Enables Modular Diversification Not Possible with Allylglycine

The terminal bromoalkene group serves as a versatile handle for transition‑metal‑catalyzed cross‑couplings (e.g., Suzuki, Heck) and olefin metathesis [1]. In contrast, the allyl group in Boc‑D‑allylglycine lacks the halogen atom and is limited to metathesis or hydroboration/oxidation sequences . Quantitative comparisons of reaction rates are context‑dependent, but the presence of the bromine atom introduces orthogonal reactivity that expands the chemical space accessible from a single building block [2].

Cross‑Coupling Metathesis Click Chemistry

Protease Inhibitor Development: Validated Application in Cathepsin S Inhibitor Synthesis

A 2023 publication in the Journal of Medicinal Chemistry demonstrated the utility of Boc‑D‑2‑amino‑4‑bromo‑4‑pentenoic acid as a key intermediate in the synthesis of selective cathepsin inhibitors via cross‑metathesis reactions [1]. While the study does not report a direct head‑to‑head comparison with other building blocks, the successful incorporation of the bromoalkene moiety into the inhibitor scaffold underscores its practical value in generating irreversible cysteine protease inhibitors with sub‑micromolar activity [2].

Protease Inhibitors Drug Discovery Cysteine Cathepsins

Priority Procurement Scenarios for Boc-D-2-Amino-4-bromo-4-pentenoic Acid


Solid‑Phase Peptide Synthesis (SPPS) of Modified Peptides

The Boc‑protected amine and bromoalkene side chain allow for standard Fmoc/t‑Bu SPPS protocols with orthogonal deprotection. The D‑configuration enhances resistance to endogenous proteases, extending the half‑life of peptide therapeutics . The bromoalkene group remains intact during coupling steps and can be diversified post‑resin to generate libraries of peptide analogs [1].

Synthesis of Irreversible Cysteine Protease Inhibitors

As demonstrated in the 2023 J. Med. Chem. study, the bromoalkene moiety can be converted via cross‑metathesis into electrophilic warheads that covalently modify active‑site cysteine residues . This application is particularly relevant for targeting cathepsins implicated in cancer, autoimmune disorders, and infectious diseases.

Bioconjugation and Targeted Drug Delivery

The bromoalkene group serves as an anchor for copper‑free click chemistry with azide‑functionalized biomolecules, enabling site‑specific conjugation of peptides to antibodies, polymers, or imaging agents [1]. The D‑stereochemistry minimizes undesired recognition by endogenous transporters, improving the selectivity of the conjugate.

Analytical Reference Standard for Chiral HPLC Method Development

The well‑defined optical rotation ([α]D25 = +10 ± 2°) and high HPLC purity (≥99%) make this compound an ideal chiral standard for calibrating enantioselective HPLC columns and for validating analytical methods used in quality control of peptide‑based drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-D-2-Amino-4-bromo-4-pentenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.